molecular formula C30H29ClN6O3 B2684850 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902965-09-7

4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2684850
CAS No.: 902965-09-7
M. Wt: 557.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex synthetic organic molecule based on the triazoloquinazolinone scaffold, a core structure recognized for its diverse pharmacological potential in scientific research . This compound is meticulously designed with key pharmacophoric elements: a triazoloquinazolinone core that provides structural rigidity for receptor interaction, a 2-chlorobenzyl group at position 4 that enhances lipophilicity and receptor affinity through hydrophobic interactions, and a 3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl chain at position 1 that is critical for modulating solubility and biological activity . The primary research interest in this class of compounds is their potent and selective H1-antihistaminic activity . Structural analogues have demonstrated significant ability to protect animal models from histamine-induced bronchospasm, with some compounds exhibiting protection percentages superior to the reference standard chlorpheniramine maleate . A key advantage of certain triazoloquinazolinone derivatives is their potential for reduced sedative side effects compared to classical antihistamines, making them a promising scaffold for investigating new therapeutic agents for allergic conditions . The specific 3-methoxyphenylpiperazine side chain in this compound is known to contribute to π-π stacking interactions with receptor sites, which may enhance binding affinity and selectivity . Beyond H1-antihistaminic applications, related triazoloquinazolinone derivatives have shown promise in other research areas, indicating the broad utility of this chemical class. Studies on similar compounds have revealed potential anticonvulsant properties, showing protective effects in seizure models . Other research avenues include preliminary antimicrobial screening against various bacterial strains and investigation into cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis . The presence of the chlorobenzyl and methoxyphenylpiperazine substituents is strategically intended to optimize the compound's metabolic stability and receptor binding profile, thereby supporting its value as a tool for pharmacological and medicinal chemistry research . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

902965-09-7

Molecular Formula

C30H29ClN6O3

Molecular Weight

557.05

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel synthetic molecule with a complex structure that suggests potential biological activity. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C30H29ClN6O3C_{30}H_{29}ClN_{6}O_{3}. Its structure features a triazoloquinazolinone core, which is associated with various biological activities, including anti-inflammatory and anticancer properties. The presence of the piperazine moiety and chlorobenzyl group further enhances its potential for diverse interactions with biological targets.

Anticancer Potential

Research indicates that compounds with triazoloquinazolinone structures exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Although specific studies on the target compound are scarce, its structural analogs suggest a promising anticancer profile.

Neuroprotective Effects

The piperazine component is known for its neuroprotective properties. Compounds incorporating piperazine have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary studies suggest that similar compounds can enhance cognitive function and may be beneficial in treating neurodegenerative diseases.

Binding Affinity Studies

While specific binding affinity data for this compound is not extensively documented, related compounds have demonstrated high affinity for serotonin receptors (5-HT_1A), which are crucial in mood regulation and anxiety disorders. This suggests that the target compound may also interact with these receptors, potentially offering therapeutic benefits in psychiatric conditions.

Case Studies and Research Findings

  • In Vitro Studies : A study on structurally related compounds showed that they had IC50 values in the low nanomolar range against cancer cell lines, indicating potent activity. Although direct data for the target compound is lacking, these findings provide a basis for its expected efficacy.
  • Neuroprotection : In animal models, piperazine derivatives have been shown to significantly reduce neuronal damage following ischemic events. The target compound's structural features suggest it may exhibit similar protective effects.
  • Molecular Docking Studies : Computational studies using molecular docking techniques indicate that compounds with similar scaffolds can effectively bind to key biological targets involved in cancer and neurological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolo-fused heterocycles with piperazine substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Pharmacological Activity References
Target Compound C₃₀H₂₉ClN₆O₃ 557.051 2-Chlorobenzyl, 3-methoxyphenylpiperazine Hypothesized CNS modulation
Trazodone (2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride) C₁₉H₂₀ClN₅O·HCl 394.31 3-Chlorophenylpiperazine Antidepressant (SARI mechanism)
3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]quinazolin-4-one dihydrochloride C₁₉H₁₈Cl₂N₄O 393.28 2-Chlorophenylpiperazine Unspecified (structural analog)
1,2,4-Triazolo[4,3-a]quinazolin-5(4H)-ones (general class) Variable ~400–600 Variable substituents (e.g., hydrazino, carbonyl) Anticonvulsant, sedative

Key Findings from Comparative Studies

Structural Features and Bioactivity: The target compound’s triazoloquinazoline core differentiates it from Trazodone’s triazolopyridine system. The quinazoline moiety may enhance binding to GABAergic or serotonergic receptors due to its planar aromatic structure . The 3-methoxyphenylpiperazine group is analogous to Trazodone’s 3-chlorophenylpiperazine but may alter receptor affinity.

Synthetic Pathways: Similar compounds are synthesized via hydrazinoquinazolinone cyclization (e.g., reaction with acetylacetone to form triazoloquinazolines) . Green chemistry approaches, such as sulphamic acid catalysis (used in triazolopyridine derivatives), could optimize the target compound’s synthesis by reducing side products .

Pharmacological Hypotheses: Piperazine derivatives often target 5-HT (serotonin) receptors or dopamine receptors. The target compound’s bulkier structure (557 Da vs. Trazodone’s 394 Da) may limit bioavailability but enhance receptor specificity .

Q & A

Q. Q1. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols:

Core formation : Condensation reactions to construct the triazoloquinazolinone scaffold (e.g., using 2-chlorobenzylamine and quinazolinone precursors under reflux in DMF) .

Piperazine coupling : Nucleophilic substitution or amide coupling to introduce the 3-methoxyphenylpiperazine moiety. Solvent choice (e.g., acetonitrile vs. THF) and base (K₂CO₃ or Et₃N) significantly affect reaction efficiency .

Propyl linker optimization : Alkylation of the triazole nitrogen with 3-chloropropyl ketone intermediates. Mechanochemical synthesis (e.g., ball milling) under phase-transfer catalysis (PTC) improves regioselectivity .
Key considerations : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure purity >95% .

Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration and confirms the chlorobenzyl group’s spatial orientation .
  • Vibrational spectroscopy (FT-IR) : Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and piperazine N-H bends at ~3300 cm⁻¹ .
  • NMR conflict resolution : Overlapping signals in 1^1H-NMR (e.g., propyl linker protons) are resolved using 2D COSY or NOESY to confirm substitution patterns .

Q. Q3. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Methodological Answer:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination at 48–72 hours .
  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .
  • Solubility profiling : Measure logP via shake-flask method (octanol/water) to guide formulation strategies .

Advanced Research Questions

Q. Q4. How can researchers reconcile contradictory data on its biological activity across studies?

Methodological Answer: Discrepancies in IC₅₀ values or receptor selectivity often arise from:

  • Assay conditions : Differences in cell line viability (e.g., ATP-based vs. resazurin assays) or serum content in media .
  • Stereochemical impurities : Enantiomeric excess (ee) impacts activity; use chiral HPLC (Chiralpak AD-H column) to verify purity .
  • Metabolic interference : Pre-incubate with liver microsomes (e.g., human CYP3A4) to assess stability .
    Resolution : Perform meta-analysis with standardized protocols (e.g., NIH Assay Guidance Manual) and report batch-specific purity data .

Q. Q5. What computational strategies optimize its binding affinity for target proteins like BRD4 or serotonin receptors?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model interactions between the chlorobenzyl group and hydrophobic pockets (e.g., BRD4’s ZA channel) .
  • MD simulations (GROMACS) : Assess piperazine flexibility over 100 ns trajectories to identify stable binding conformations .
  • QSAR modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .

Q. Q6. How do researchers address low yield in the final alkylation step during synthesis?

Methodological Answer: Low yields (<40%) may result from:

  • Steric hindrance : Replace bulky bases (e.g., DBU) with smaller alternatives (K₂CO₃) .
  • Side reactions : Introduce protecting groups (e.g., Boc on the piperazine nitrogen) during intermediate steps .
  • Catalyst optimization : Screen Pd/C vs. CuI catalysts for Ullmann-type couplings; optimize temperature (80–120°C) .

Q. Q7. What strategies validate its mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. BRD4-knockout cells .
  • Thermal shift assay (TSA) : Confirm binding to serotonin receptors by monitoring protein melting temperature shifts .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., c-Myc downregulation in xenograft models) .

Data Contradiction Analysis

Q. Q8. How should researchers interpret conflicting solubility data reported in different solvents?

Methodological Answer: Discrepancies arise from:

  • pH-dependent ionization : The piperazine group’s pKa (~8.5) causes solubility spikes in acidic buffers (pH 2–3) .
  • Polymorphism : Screen for crystalline vs. amorphous forms via DSC (endothermic peaks at 180–200°C indicate stable polymorphs) .
    Protocol : Use standardized USP methods with biorelevant media (FaSSIF/FeSSIF) for pharmacokinetic modeling .

Experimental Design Challenges

Q. Q9. How to design in vivo studies balancing efficacy and toxicity for CNS applications?

Methodological Answer:

  • Dose optimization : Conduct tiered dosing (1, 5, 10 mg/kg) in rodent models with CSF sampling to measure blood-brain barrier penetration .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and histopathology after 28-day repeat-dose studies .
  • Behavioral assays : Use forced swim (FST) or tail suspension tests (TST) to quantify antidepressant-like effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.